

# Unraveling the Selectivity Profile of SGC-CBP30: A Technical Guide

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## Compound of Interest

Compound Name: *Sgc-cbp30*

Cat. No.: *B612240*

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This technical guide provides an in-depth analysis of the selectivity profile of **SGC-CBP30**, a potent and selective chemical probe for the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and p300. Understanding the precise binding affinities and inhibitory concentrations of **SGC-CBP30** against its intended targets, as well as its interactions with other proteins, is crucial for the accurate interpretation of experimental results and for its potential application in drug discovery. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of relevant pathways and workflows.

## Data Presentation: Quantitative Selectivity Profile

The selectivity of **SGC-CBP30** has been rigorously evaluated across a range of biochemical and cellular assays. The following tables summarize the key quantitative data, offering a clear comparison of its potency and selectivity.

## Biochemical Assays: Binding Affinities and Inhibitory Concentrations

Target	Assay Type	Value	Unit	Reference
CBP	Isothermal	21	nM (Kd)	<a href="#">[1]</a>
	Titration			
	Calorimetry (ITC)			
Biolayer Interferometry (BLI)	41	nM (Kd)	<a href="#">[1]</a>	
AlphaScreen	69	nM (IC50)	<a href="#">[1]</a>	
p300	Isothermal	32, 38	nM (Kd)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
	Titration			
	Calorimetry (ITC)			
Biolayer Interferometry (BLI)	47	nM (Kd)	<a href="#">[5]</a>	
BRD4(1)	-	-	-	SGC-CBP30 exhibits 40-fold selectivity for CBP over BRD4(1) <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
BRD4(2)	-	-	-	SGC-CBP30 exhibits 250-fold selectivity for CBP over BRD4(2) <a href="#">[2]</a> <a href="#">[4]</a>
Adrenergic Receptor $\alpha$ 2C	Radioligand Binding Assay	0.11	$\mu$ M (IC50)	<a href="#">[5]</a>
Phosphodiesterase-5 (PDE5)	Enzyme Activity Assay	0.15	$\mu$ M (IC50)	<a href="#">[5]</a>
Adrenergic Receptor $\alpha$ 2A	Radioligand Binding Assay	0.57	$\mu$ M (IC50)	<a href="#">[5]</a>

Platelet-Activating Factor (PAF) Receptor	Radioligand Binding Assay	0.51, 0.54	μM (IC50)	<a href="#">[5]</a>
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## Cellular Assays: Target Engagement and Functional Effects

Assay Description	Cell Line	Value	Unit	Reference
Inhibition of doxorubicin-stimulated p53 (luciferase reporter assay)	Human RKO cells	1.5	μM (IC50)	<a href="#">[4]</a>
Reduction in MYC expression (QuantiGene Plex assay)	Human AMO1 cells	2.7	μM (EC50)	<a href="#">[4]</a>
Inhibition of Halo-tagged histone H3.3 binding to NanoLuc luciferase conjugated CBP (BRET assay)	HEK293 cells	2.8	μM (IC50)	<a href="#">[4]</a>
Antiproliferative activity (CCK-8 method)	Human OPM-2 cells	2.64	μM (IC50)	<a href="#">[3]</a>

## Experimental Protocols

The characterization of **SGC-CBP30**'s selectivity profile involves a variety of sophisticated biophysical and cell-based assays. Below are detailed methodologies for some of the key

experiments cited.

## Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (**SGC-CBP30**) to a macromolecule (bromodomain protein).

- **Sample Preparation:** The bromodomain-containing protein is dialyzed into a specific buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). The compound, **SGC-CBP30**, is dissolved in the same buffer.
- **ITC Experiment:** The protein solution is placed in the sample cell of the microcalorimeter. The **SGC-CBP30** solution is loaded into the injection syringe.
- **Titration:** A series of small injections of the **SGC-CBP30** solution are made into the protein solution.
- **Data Acquisition:** The heat released or absorbed during each injection is measured.
- **Data Analysis:** The resulting data are fitted to a binding model to determine the dissociation constant ( $K_d$ ), stoichiometry ( $n$ ), and enthalpy of binding ( $\Delta H$ ).[\[6\]](#)

## AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay used to study biomolecular interactions in a microplate format.

- **Reagents:** Biotinylated histone peptide, streptavidin-coated Donor beads, GST-tagged bromodomain, anti-GST antibody-conjugated Acceptor beads.
- **Assay Principle:** In the absence of an inhibitor, the bromodomain binds to the acetylated histone peptide, bringing the Donor and Acceptor beads into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm.

- Inhibition: **SGC-CBP30** competes with the histone peptide for binding to the bromodomain, preventing the proximity of the beads and leading to a decrease in the AlphaScreen signal.
- Procedure: All components are incubated together in a microplate. **SGC-CBP30** is added in a serial dilution to determine the IC50 value. The plate is read in an AlphaScreen-compatible reader.[\[7\]](#)

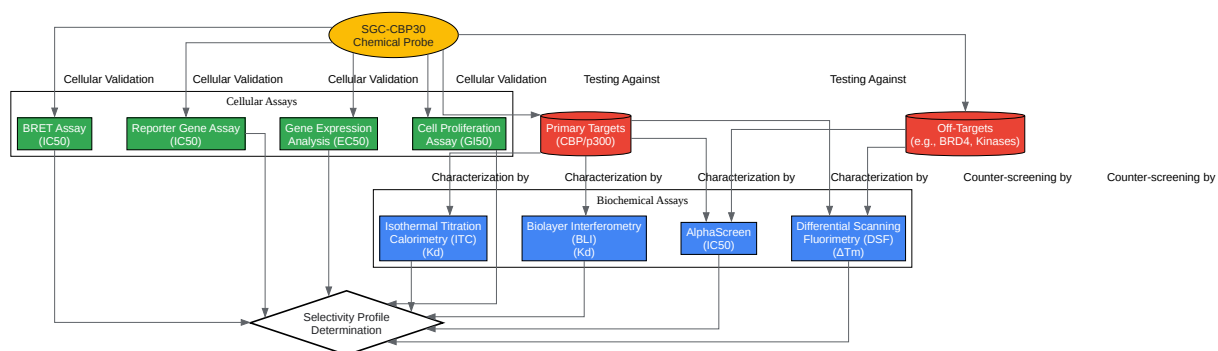
## Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is used to assess the binding of a ligand to a protein by measuring changes in its thermal stability.

- Sample Preparation: The target protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.[\[1\]](#)
- Ligand Addition: **SGC-CBP30** is added to the protein-dye mixture.
- Thermal Denaturation: The temperature is gradually increased, causing the protein to unfold and expose its hydrophobic core. The dye binds to these exposed regions, leading to an increase in fluorescence.
- Data Acquisition: The fluorescence is monitored as a function of temperature using a real-time PCR machine.[\[1\]](#)
- Data Analysis: The melting temperature ( $T_m$ ), the temperature at which 50% of the protein is unfolded, is determined. An increase in  $T_m$  in the presence of **SGC-CBP30** indicates ligand binding and stabilization of the protein.[\[1\]](#)

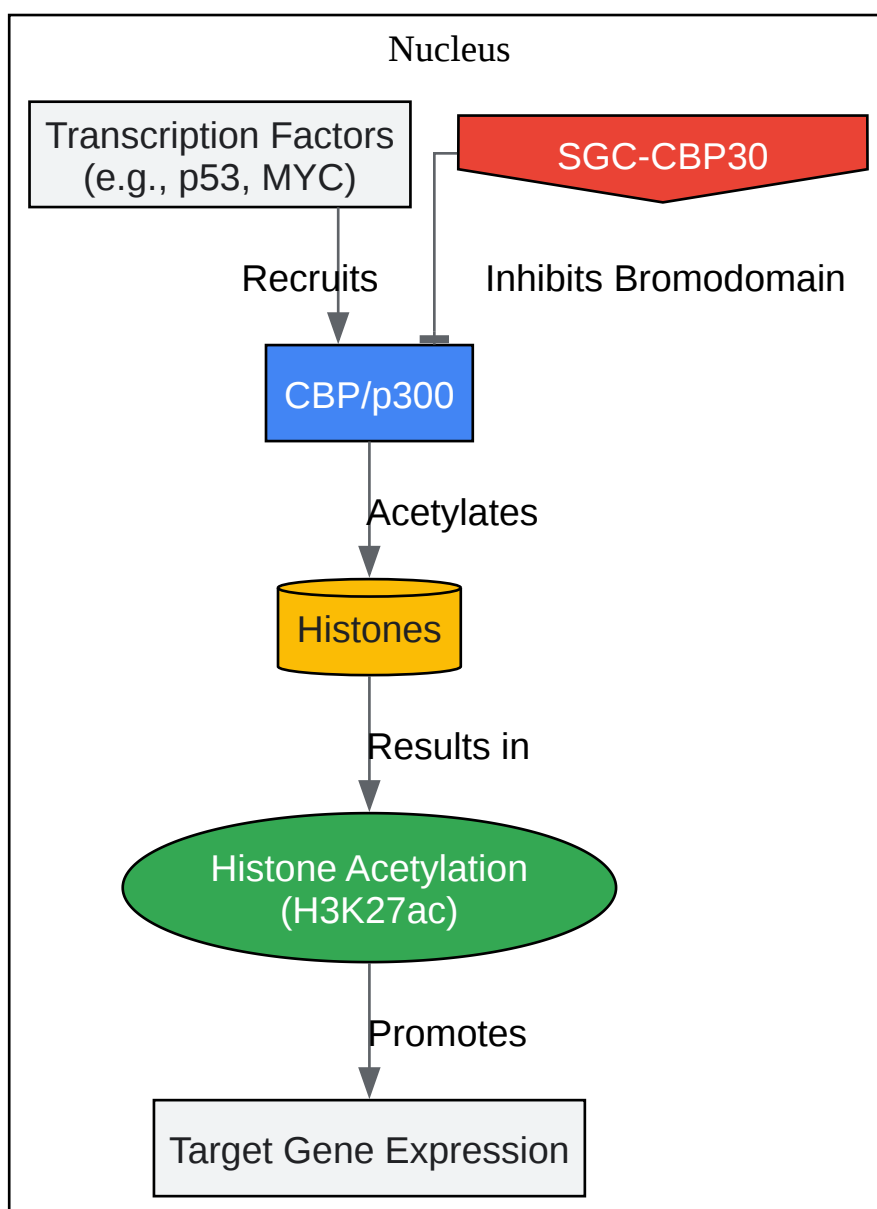
## Visualizations: Pathways and Workflows

To further elucidate the context and methodology of **SGC-CBP30**'s selectivity profiling, the following diagrams are provided.



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Experimental workflow for selectivity profiling.



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Simplified CBP/p300 signaling pathway.

In conclusion, **SGC-CBP30** is a highly potent and selective inhibitor of the CBP/p300 bromodomains. While it demonstrates significant selectivity over other bromodomain families, particularly the BET family, users should be aware of its potential off-target activities at higher concentrations. The data and protocols presented in this guide are intended to aid researchers in the effective use of **SGC-CBP30** and in the rigorous interpretation of their experimental findings.

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